![molecular formula C29H29N5O4S B2523867 N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide CAS No. 309968-18-1](/img/structure/B2523867.png)
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide
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Description
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C29H29N5O4S and its molecular weight is 543.64. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Understanding Metabolism and Pharmacokinetics
Research on substances with structural similarities to N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide has largely focused on understanding their metabolism and pharmacokinetics. Studies have identified metabolites in urine samples of individuals, illustrating the metabolic pathways of related compounds and providing insights into their biotransformation processes (Kavanagh et al., 2012).
Therapeutic Potential and Signal Bias
There has been considerable interest in the therapeutic potential of compounds structurally related to the subject compound, with efforts to understand their signal bias in therapeutic applications. For instance, certain kappa agonists, which show structural and functional similarities, have been studied for their potential to reduce pain and itch with fewer side effects, shedding light on the broader therapeutic implications of these types of molecules (Mores et al., 2019).
Reactivity and Chemical Transformations
Research has delved into the reactivity and chemical transformations involving compounds with a 1,2,4-triazole moiety, which is present in the chemical structure . This line of research illuminates the chemical behavior of such compounds and explores their potential applications in various fields, indicating their antioxidant and antiradical activity, and highlighting their relevance in pharmacology as well as other industrial applications (Kaplaushenko, 2019).
Ulcer Prevention and Antioxidant Properties
Studies on derivatives of indole and gallic acid, which share structural similarities with the subject compound, have been conducted to explore their ulcer prevention potential and antioxidant properties. These studies contribute to the understanding of the therapeutic applications and safety profiles of such compounds (Tayeby et al., 2017).
properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O4S/c1-3-38-22-14-12-21(13-15-22)34-26(18-30-28(36)23-9-5-7-11-25(23)37-2)31-32-29(34)39-19-27(35)33-17-16-20-8-4-6-10-24(20)33/h4-15H,3,16-19H2,1-2H3,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCSYQCRJRMBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide |
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